molecular formula C12H14O B8643915 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one

Cat. No.: B8643915
M. Wt: 174.24 g/mol
InChI Key: CWXUCOIJSLPOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is an organic compound belonging to the class of tetralones, which are bicyclic aromatic hydrocarbons. This compound is characterized by the presence of two methyl groups at the 4th position of the tetralone structure. It is a colorless liquid with a faint odor and is used as a precursor in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of appropriately branched alkenes using a,a-dialkylarylacyl chlorides in the presence of stannic chloride . Another method includes the cyclialkylation of toluene with 2,2,5,5-tetramethyltetrahydrofuranone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride or stannic chloride to facilitate the acylation process. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted tetralones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with various molecular targets and pathways. It can act as an intermediate in enzymatic reactions, influencing the activity of specific enzymes and metabolic processes. The exact pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

  • 1,1,4,4-Tetramethyl-2-tetralone
  • 1,1,4,4,6-Pentamethyl-2-tetralone
  • 1,1-Diethyl-4,4-dimethyl-2-tetralone

Comparison: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4,4-dimethyl-1,3-dihydronaphthalen-2-one

InChI

InChI=1S/C12H14O/c1-12(2)8-10(13)7-9-5-3-4-6-11(9)12/h3-6H,7-8H2,1-2H3

InChI Key

CWXUCOIJSLPOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2=CC=CC=C21)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 30% hydrogen peroxide (5 ml) and 97% formic acid (20 ml) in a round bottom flask equipped with an additional funnel, thermometer, and an ice water bath was added 1,2-dihydro-1,1-dimethylnaphthalene (4.5 g, 28 mmoles) dropwise at 5° C. under a nitrogen atmosphere. When the addition was complete, the reaction vessel was raised above the cooling bath to allow the reaction temperature to rise to just bellow 35° C. at which point the flask was immersed again. In this manner the temperature of the reaction was maintained between 30 and 35° C. for 45 minutes. After this time the exothermic phase of the reaction ended and the mixture was allowed to cool to room temperature. A solution of 10% aqueous ferric sulfate was added in portions of a few milliliters each until cloudiness persisted in the stirred mixture and then all solvent was removed under reduced pressure. The viscous brown residue was refluxed with 20% H2SO4 (20 ml) for 4 hours and then cooled, extracted three times with ether (75 ml each), dried over magnesium sulfate, filtered and evaporated to leave a brown oil. This was purified using silica gel column chromatography eluting with ethyl acetate:hexane (7:93) to give 4,4-dimethyl-2-tetralone. (3.4 g, 74%). Overall yield=40%.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Using method A, 4-methyl-2-tetralone and 5,7-dimethyl-2-tetralone were also prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.